molecular formula C15H22N4O3S2 B237598 N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-N'-propionylthiourea

N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-N'-propionylthiourea

Cat. No.: B237598
M. Wt: 370.5 g/mol
InChI Key: FTVMGKFXMBNCOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-N'-propionylthiourea is a complex organic compound that features a piperazine ring, a phenyl group, and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-N'-propionylthiourea typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-N'-propionylthiourea can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbamothioyl group can be reduced to form amine derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group would yield sulfone derivatives, while reduction of the carbamothioyl group would yield amine derivatives.

Scientific Research Applications

N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-N'-propionylthiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-N'-propionylthiourea involves its interaction with specific molecular targets. The piperazine ring is known to interact with GABA receptors, potentially leading to hyperpolarization of nerve endings . This interaction can result in various biological effects, including modulation of neurotransmitter release and inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    Trimetazidine: A piperazine derivative used in the treatment of angina pectoris.

    Ranolazine: Another piperazine derivative used to treat chronic angina.

    Aripiprazole: An antipsychotic medication that contains a piperazine moiety.

Uniqueness

N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-N'-propionylthiourea is unique due to its combination of a piperazine ring with a methylsulfonyl group and a carbamothioyl group. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and potential therapeutic applications .

Properties

Molecular Formula

C15H22N4O3S2

Molecular Weight

370.5 g/mol

IUPAC Name

N-[[2-(4-methylsulfonylpiperazin-1-yl)phenyl]carbamothioyl]propanamide

InChI

InChI=1S/C15H22N4O3S2/c1-3-14(20)17-15(23)16-12-6-4-5-7-13(12)18-8-10-19(11-9-18)24(2,21)22/h4-7H,3,8-11H2,1-2H3,(H2,16,17,20,23)

InChI Key

FTVMGKFXMBNCOC-UHFFFAOYSA-N

SMILES

CCC(=O)NC(=S)NC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C

Canonical SMILES

CCC(=O)NC(=S)NC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C

Origin of Product

United States

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